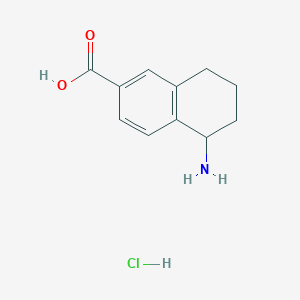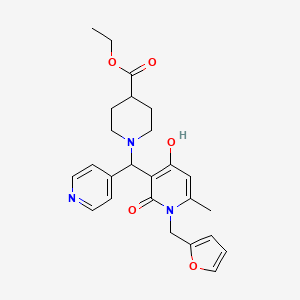
(1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group attached to a cyclohexane ring, which is further substituted with diamine groups. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. The key steps include:
Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a benzyl halide with a fluorine atom.
Addition of Diamine Groups:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorobenzyl group can undergo substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzyl derivatives.
Applications De Recherche Scientifique
(1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity, while the diamine groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,4R)-N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride**
- (1R,4R)-N1-(3-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride**
- (1R,4R)-N1-(3-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride**
Uniqueness
The presence of the fluorine atom in (1R*,4R*)-N1-(3-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride imparts unique properties such as increased electronegativity and potential for stronger interactions with biological targets. This makes it distinct from its analogs with different substituents, which may have varying degrees of reactivity and biological activity.
Propriétés
IUPAC Name |
4-N-[(3-fluorophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;;/h1-3,8,12-13,16H,4-7,9,15H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKSDXBVZHRNAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC(=CC=C2)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-Ethyl-8-(2-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2388202.png)


![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2388206.png)



![6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2388212.png)



![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2388220.png)

